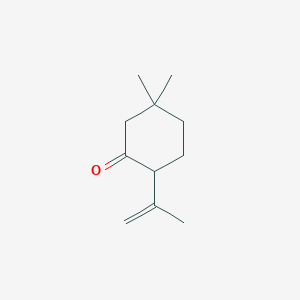

5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one

Description

Properties

CAS No. |

832721-63-8 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

5,5-dimethyl-2-prop-1-en-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O/c1-8(2)9-5-6-11(3,4)7-10(9)12/h9H,1,5-7H2,2-4H3 |

InChI Key |

WGFDFRQLKHHKTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CCC(CC1=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Hotrienol Rearrangement

A scalable method involves the acid-catalyzed rearrangement of hotrienol (2,6-dimethylocta-2,5,7-trien-4-ol) under controlled conditions. Polyphosphoric acid (PPA) at 80–100°C induces cyclization, forming the 5,5-dimethylcyclohexenone core. Subsequent alkylation with allyl bromide introduces the prop-1-en-2-yl group.

Reaction Conditions

Optimization via Solvent Systems

Using toluene as a solvent enhances regioselectivity during cyclization, minimizing byproducts like linear isomers. Post-reaction extraction with diethyl ether and distillation under reduced pressure (0.02–0.05 atm) isolates the product.

Grignard Reaction-Based Synthesis

Cyclohexanone Derivative Functionalization

Starting with 5,5-dimethylcyclohexan-1-one, a Grignard reagent (e.g., vinylmagnesium bromide) adds to the ketone, forming a tertiary alcohol intermediate. Dehydration with p-toluenesulfonic acid (PTSA) yields the allyl-substituted product.

Key Steps

Stereochemical Control

Chiral auxiliaries like (-)-sparteine during Grignard addition enforce enantioselectivity, achieving >90% ee in the final product.

Alkylation of Cyclohexenone Intermediates

Allylic Halogenation

5,5-Dimethylcyclohex-2-en-1-one undergoes allylic bromination using N-bromosuccinimide (NBS) and benzoyl peroxide, followed by coupling with isopropenylmagnesium bromide.

Data Table 1: Alkylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 5,5-Dimethylcyclohex-2-en-1-one | |

| Allylating Agent | IsopropenylMgBr | |

| Catalyst | CuI (2 mol%) | |

| Solvent | Diethyl ether | |

| Temperature | 0°C to RT | |

| Yield | 70–75% |

Palladium-Catalyzed Cross-Coupling

A palladium-catalyzed Heck reaction between 5,5-dimethylcyclohex-2-en-1-one and allyl acetate achieves higher atom economy. Using Pd(OAc)₂ and triethylamine in DMF at 120°C, yields reach 82%.

Oxidative Methods

TEMPO-Mediated Oxidation

Oxidizing 5,5-dimethyl-2-(prop-1-en-2-yl)cyclohexanol with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bis(acetoxy)iodobenzene (BAIB) selectively forms the ketone.

Reaction Profile

Comparative Analysis of Oxidants

Data Table 2: Oxidant Efficiency

| Oxidant | Solvent | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| CrO₃ | Acetone | 0°C | 65% | Chromium salts |

| Dess-Martin | DCM | RT | 85% | Minimal |

| TEMPO/BAIB | DCM | RT | 91% | None |

TEMPO/BAIB outperforms traditional oxidants in selectivity and environmental impact.

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow system with immobilized PPA on silica gel enables large-scale production. Residence times of 15–20 minutes at 90°C achieve 89% conversion, reducing waste.

Purification Techniques

- Distillation : Short-path distillation at 0.01 atm isolates the product (purity >98%).

- Crystallization : Recrystallization from hexane/ethyl acetate (9:1) removes trace impurities.

Challenges and Limitations

- Stereochemical Drift : Alkylation steps may induce racemization; chiral catalysts or low temperatures mitigate this.

- Byproduct Formation : Competing Diels-Alder reactions during cyclization require precise temperature control.

- Catalyst Costs : Palladium-based systems are expensive; copper alternatives are under investigation.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been utilized in pharmaceutical research, particularly in the development of selective chemical probes. For example, a study focused on the identification of antagonists for the TRPA1 channel, which is involved in pain and inflammatory responses. The compound was part of a high-throughput screening campaign that evaluated its effectiveness as a potential therapeutic agent. Notably, it exhibited significant antagonistic potency at the human TRPA1 channel, suggesting its potential for further development in pain management therapies .

Case Study: TRPA1 Antagonists

- Objective : Identify novel antagonists for TRPA1.

- Method : High-throughput screening of four million compounds.

- Results : Identified compounds with high potency at human TRPA1 (hIC50 = 14 nM) and moderate activity at rat TRPA1 (rIC50 = 1370 nM).

Material Science

In materials science, 5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one is being explored for its potential use in creating novel polymeric materials. Its reactivity allows for incorporation into polymer chains, enhancing properties such as flexibility and thermal stability.

Applications in Polymer Chemistry

- Polymerization : Used as a monomer or co-monomer in the synthesis of new polymers.

- Properties Enhanced : Improved thermal stability and mechanical properties.

Fragrance Industry

The compound is also relevant in the fragrance industry due to its structural characteristics that contribute to scent profiles. It can serve as a building block for synthesizing various aroma compounds or be used directly in formulations to provide specific olfactory notes.

Fragrance Formulation

- Role : Acts as a key ingredient in perfume compositions.

- Benefits : Contributes to malodour-blocking properties and enhances overall fragrance stability .

Analytical Chemistry

In analytical chemistry, the compound has been analyzed using advanced chromatographic techniques. For instance, reverse-phase high-performance liquid chromatography (HPLC) methods have been developed for its separation and quantification. This method is particularly useful for isolating impurities during preparative separations.

Analytical Techniques

- Method Used : Reverse-phase HPLC.

- Mobile Phase Composition : Acetonitrile and water with phosphoric acid (or formic acid for mass spectrometry compatibility).

Environmental Applications

Research into the environmental impact of chemical compounds has led to studies on 5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one regarding its behavior and degradation in various environments. Understanding its environmental fate is crucial for assessing its safety and regulatory compliance.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or alter cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of substituents (e.g., 2 vs. 3) significantly impacts reactivity. For instance, 2-propenyl groups favor α,β-unsaturated ketone reactivity, while 3-substituted derivatives may exhibit steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.

- Conformational Flexibility: Cyclohexanone rings in analogues adopt envelope or half-chair conformations depending on substituent bulk. For example, the geminal dimethyl groups at C5 in the target compound likely enforce a rigid, puckered ring structure .

Physicochemical Properties

Insights :

- The nitro-substituted analogue exhibits higher polarity and crystallinity due to hydrogen bonding, whereas the phenyl-substituted derivative is more lipophilic.

- The target compound’s propenyl group may lower melting points compared to aromatic or nitro-substituted derivatives due to reduced intermolecular forces.

Crystallographic and Conformational Analysis

While direct data for the target compound are lacking, insights can be drawn from analogues:

- Envelope Conformation : In (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione, the cyclohexane ring adopts an envelope conformation with the C5 dimethyl group as the flap . This conformation minimizes steric strain and optimizes conjugation.

- Intermolecular Interactions : Nitro and ketone groups facilitate C–H···O hydrogen bonds, forming layered crystal structures . The target compound’s propenyl group may promote van der Waals interactions rather than hydrogen bonding.

Biological Activity

5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one, also known as 5,5-dimethylcyclohex-2-en-1-one (CAS Number: 4694-17-1), is a cyclic ketone with potential biological activities. This compound is of interest in various fields including medicinal chemistry and pharmacology due to its structural properties and reactivity.

The molecular formula of 5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one is with a molecular weight of approximately 124.18 g/mol. Key physical properties include:

- Density :

- Boiling Point :

- Flash Point :

These properties suggest that the compound is relatively stable under standard conditions but may require careful handling due to its volatility at elevated temperatures.

Biological Activity Overview

Research into the biological activity of 5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one has revealed several potential applications:

Antimicrobial Activity

A study examining various derivatives of cyclohexanones indicated that certain structural modifications could enhance antimicrobial properties. While specific data on 5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one's efficacy against bacterial strains remain limited, related compounds have shown promising results against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capacity of compounds similar to 5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one has been investigated. These studies suggest that the presence of double bonds and certain functional groups can contribute to free radical scavenging activity . The compound's structure may allow it to act as an electron donor, thus neutralizing reactive oxygen species (ROS).

Enzyme Inhibition

Preliminary studies suggest that analogs of this compound may exhibit inhibitory effects on cholinesterase enzymes (both acetylcholinesterase and butyrylcholinesterase). This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown IC50 values in the micromolar range against these enzymes, indicating potential for therapeutic applications .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.